molecular formula C19H20FNO B1273444 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde CAS No. 588670-60-4

2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1273444
CAS No.: 588670-60-4
M. Wt: 297.4 g/mol
InChI Key: QAJWECVPTWUKJN-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound that features a unique combination of an adamantyl group, a fluorine atom, and an indole moiety. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties. The fluorine atom adds to the compound’s reactivity and potential biological activity, while the indole moiety is a common structure in many biologically active molecules.

Preparation Methods

The synthesis of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with a nucleophile.

    Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Aldehyde Introduction: The final step involves the formylation of the indole ring, which can be accomplished using Vilsmeier-Haack reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(1-Adamantyl)-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Adamantyl)-5-fluoro-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s indole moiety makes it a candidate for studying biological processes, as indole derivatives are often found in natural products and pharmaceuticals.

    Medicine: Due to its unique structure, it may be investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to the rigidity and stability imparted by the adamantyl group.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its indole and fluorine moieties. The adamantyl group can enhance the compound’s binding affinity and stability. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde include other adamantyl-substituted indoles and fluorinated indole derivatives. These compounds share structural similarities but may differ in their reactivity and biological activity due to variations in substituents and functional groups. For example:

    2-(1-Adamantyl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological properties.

    5-Fluoro-1H-indole-3-carbaldehyde: Lacks the adamantyl group, which may affect its stability and binding interactions.

    2-(1-Adamantyl)-5-chloro-1H-indole-3-carbaldehyde: Substitutes chlorine for fluorine, potentially altering its chemical and biological behavior.

Properties

IUPAC Name

2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-14-1-2-17-15(6-14)16(10-22)18(21-17)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,10-13,21H,3-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJWECVPTWUKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C5=C(N4)C=CC(=C5)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164462
Record name 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588670-60-4
Record name 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588670-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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